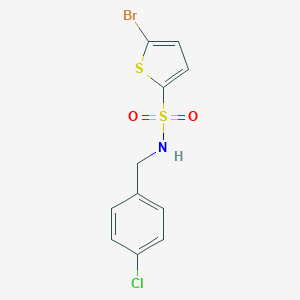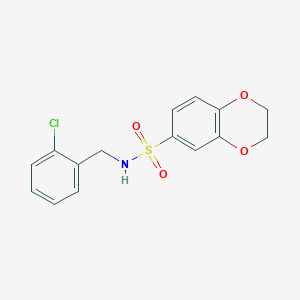![molecular formula C18H19Cl3N2O3S B296477 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B296477.png)
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorinated and methoxylated phenyl groups, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl and 2,3-dichlorophenyl compounds, followed by the introduction of a methoxy group. The final step involves the sulfonylation of the piperazine ring under controlled conditions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The exact mechanism of action for 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(2-hydroxyphenyl)urea: Another chlorinated phenyl compound with different functional groups.
1-(5-Chloro-2-methylphenyl)-4-(2,3-dichlorophenyl)piperazine: Lacks the methoxy group present in the target compound.
Uniqueness
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is unique due to its specific combination of chlorinated and methoxylated phenyl groups attached to a piperazine ring
Propiedades
Fórmula molecular |
C18H19Cl3N2O3S |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-14(12)22-7-9-23(10-8-22)27(24,25)16-6-5-15(26-2)17(20)18(16)21/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
RLQHQWQUNIVWIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B296399.png)
![3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296402.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B296403.png)
![Dimethyl 4-[3-(2-anilino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B296404.png)
![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether](/img/structure/B296408.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296412.png)
![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296415.png)
![Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296420.png)
